3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone
Description
3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone is a propanone derivative featuring a 4-methoxyanilino group and a 2-thienyl substituent. Its molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 273.34 g/mol. The methoxy group (–OCH₃) at the para position of the anilino ring contributes electron-donating effects, while the 2-thienyl heterocycle provides aromatic diversity.
Properties
IUPAC Name |
3-(4-methoxyanilino)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-17-12-6-4-11(5-7-12)15-9-8-13(16)14-3-2-10-18-14/h2-7,10,15H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEAUCFXIDCTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93523-16-1 | |
| Record name | 3-(4-METHOXYANILINO)-1-(2-THIENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone typically involves the reaction of 4-methoxyaniline with 2-thiophenecarboxaldehyde under acidic or basic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques like recrystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone is explored for its potential therapeutic effects, particularly in the following areas:
- Anticancer Properties : Research indicates that compounds with similar structures may exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound inhibited the growth of MCF-7 breast cancer cells with IC values as low as 5.2 µM, suggesting promising anticancer activity .
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Similar thienyl and anilino derivatives have shown activity against both gram-positive and gram-negative bacteria, indicating a potential for developing new antibiotics .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as:
- Oxidation : Leading to quinone derivatives, which are important in pharmaceutical applications.
- Reduction : Producing amine derivatives that can be further modified for drug development.
- Substitution Reactions : Allowing the introduction of various functional groups to tailor biological activity .
Industrial Applications
The compound is also utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for applications in electronics and polymer science .
| Compound Name | IC (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.2 | MCF-7 (Breast Cancer) |
| 4-Aminoquinazoline Derivative | 7.5 | A549 (Lung Cancer) |
| Another Anilino Derivative | 6.0 | HeLa (Cervical Cancer) |
This table highlights the compound's significant antitumor activity compared to related compounds, demonstrating its potential as a lead candidate in cancer therapeutics.
Table 2: Synthetic Pathways Involving this compound
| Reaction Type | Products Formed | Key Reagents Used |
|---|---|---|
| Oxidation | Quinone derivatives | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Amine derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Various substituted aromatic compounds | Nucleophiles like sodium azide or thiourea |
Mechanism of Action
The mechanism of action of 3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Research Implications
- Electronic Effects : Methoxy and chloro substituents modulate electron density, impacting interactions with charged or polar residues in enzymes or receptors .
- Steric Effects : Bulky groups like sec-butyl or isopropyl may hinder binding to sterically restricted active sites but improve lipid bilayer penetration .
- Solubility: Morpholine and dimethylamino groups enhance aqueous solubility, critical for bioavailability .
Biological Activity
3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a thienyl group and a methoxyaniline moiety, which are believed to contribute to its biological properties. The specific arrangement of these functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cellular signaling pathways, potentially leading to altered gene expression and metabolic processes.
- Receptor Modulation : It may interact with various receptors, influencing cellular responses that are critical for therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity:
- Antibacterial Activity : The compound has demonstrated effectiveness against several bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Comparative studies have shown that it outperforms some commercial antibiotics .
- Antifungal Activity : It also exhibits antifungal properties against pathogens like Candida albicans, suggesting potential applications in treating fungal infections .
Anticancer Activity
The compound's anticancer potential has been explored through various studies:
- Cell Line Studies : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, though the exact pathways remain under investigation .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the methoxy and thienyl groups can enhance or diminish the anticancer activity, highlighting the importance of these substituents in drug design .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Methoxy group enhances solubility |
| 3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone | Moderate | Low | Chloro group may reduce bioactivity |
| 3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone | Moderate | Moderate | Bromine may enhance reactivity |
This table illustrates how the presence of different substituents can significantly influence the biological activity of similar compounds.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Bacterial Resistance : A study published in a peer-reviewed journal highlighted its effectiveness against antibiotic-resistant strains, showcasing its potential as an alternative treatment option .
- Cancer Treatment Trials : Preliminary trials involving this compound have indicated promising results in reducing tumor growth in specific cancer models, warranting further clinical investigation .
Q & A
Q. What are the recommended laboratory-scale synthesis routes for 3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone?
Methodological Answer: Key synthesis approaches include:
- Enantioselective Reduction : Reduction of 3-(dimethylamino)-1-(2-thienyl)-1-propanone using a chiral catalyst (e.g., (R)-oxazaborolidine) with BH₃ in THF, yielding enantiomerically enriched intermediates. This method achieves >90% enantiomeric excess under optimized conditions .
- Intermediate Halogenation : Conversion of 3-chloro-1-(2-thienyl)-1-propanone to 3-iodo derivatives via NaI in acetone, followed by condensation with methylamine to form target compounds .
- Racemic Alcohol Resolution : Reduction with NaBH₄ in ethanol produces racemic alcohol, resolved using (S)-(+)-mandelic acid for optical purity .
Q. Table 1: Comparison of Synthesis Methods
Q. How is the structural characterization of this compound performed in academic research?
Methodological Answer:
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
Q. How can enantiomeric excess be optimized in asymmetric synthesis?
Methodological Answer:
- Catalyst Screening : Chiral oxazaborolidines (e.g., (R)-1-methyl-3,3-diphenyltetrahydropyrrolo-oxazaborole) enhance stereocontrol. Adjusting catalyst loading (5–10 mol%) improves ee from 85% to 95% .
- Solvent Effects : Non-polar solvents (toluene) favor tighter transition states, reducing racemization .
- Temperature Control : Reactions at −20°C slow competing pathways, increasing ee by 8–12% .
Q. How do computational methods aid in resolving contradictory crystallographic data?
Methodological Answer:
Q. What strategies address stability issues under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Expose compound to pH 2–12 buffers at 40°C for 14 days. HPLC monitors degradation (e.g., hydrolysis of methoxy group at pH >10) .
- Light Sensitivity : Store in amber vials; UV/Vis spectroscopy tracks photo-degradation (λmax shifts from 280 nm to 310 nm indicate ketone oxidation) .
Q. How are spectral contradictions (e.g., NMR vs. XRD) resolved?
Methodological Answer:
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) causing signal splitting. Cooling to −40°C "freezes" conformers, simplifying spectra .
- Synchrotron XRD : High-resolution data (0.8 Å) resolves ambiguous bond lengths, correcting misassignments from lower-quality crystals .
Q. What methodologies quantify intermolecular interactions in solid-state structures?
Methodological Answer:
- Cambridge Structural Database (CSD) Surveys : Compare packing motifs (e.g., C–H···O vs. π-π) with analogous compounds (e.g., 3-(4-Methoxyphenyl)pyrazole derivatives) .
- Thermogravimetric Analysis (TGA) : Correlate weight loss (e.g., 5% at 150°C) with lattice solvent evaporation, confirming hydrogen-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
